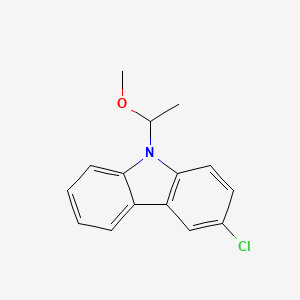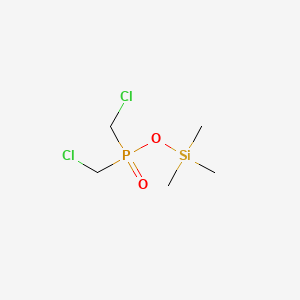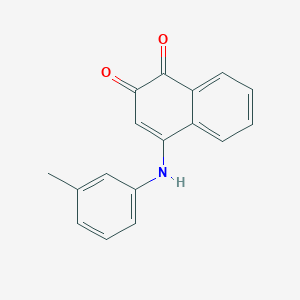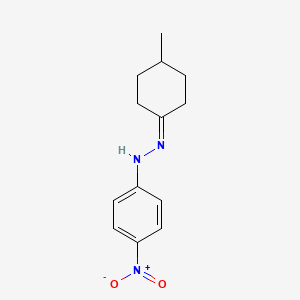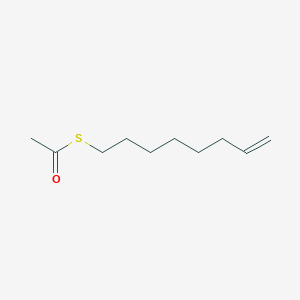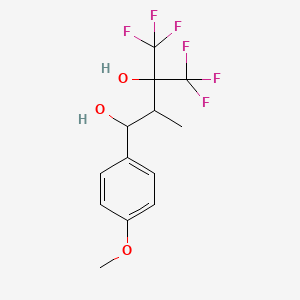
1,3-BUTANEDIOL, 1-(p-ANISYL)-2-METHYL-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, anisyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Anisyl Intermediate: The synthesis begins with the preparation of the anisyl intermediate through the reaction of anisole with a suitable electrophile under controlled conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Formation of the Butanediol Backbone: The butanediol backbone is constructed through a series of reactions, including aldol condensation and reduction steps, to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of various substituents onto the aromatic ring, leading to derivatives with different functional groups.
科学研究应用
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1,3-butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- involves interactions with specific molecular targets and pathways. The compound’s
属性
CAS 编号 |
34848-35-6 |
|---|---|
分子式 |
C13H14F6O3 |
分子量 |
332.24 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C13H14F6O3/c1-7(11(21,12(14,15)16)13(17,18)19)10(20)8-3-5-9(22-2)6-4-8/h3-7,10,20-21H,1-2H3 |
InChI 键 |
CPGVZBGRVUGICW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=C(C=C1)OC)O)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


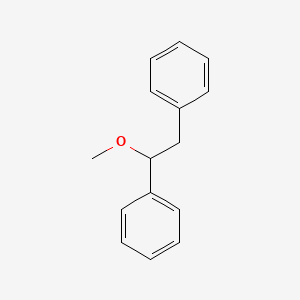
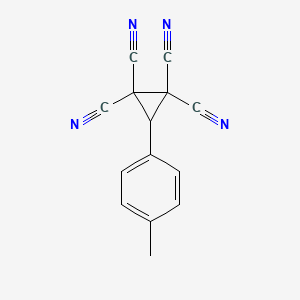
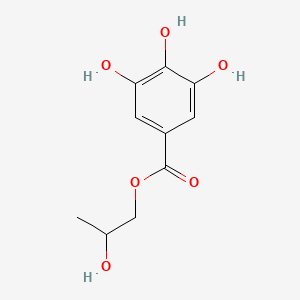
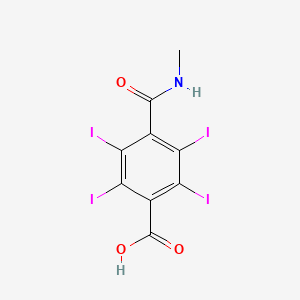
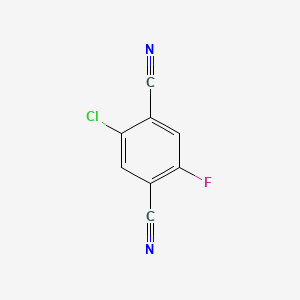
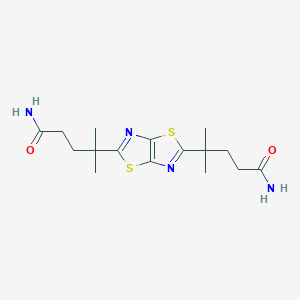
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
